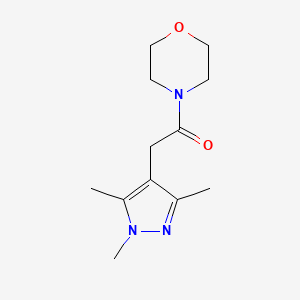
N-quinolin-5-yl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-quinolin-5-yl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide, also known as QPTA, is a chemical compound that has gained attention in the scientific community due to its potential applications in medicinal chemistry. QPTA is a synthetic compound that belongs to the class of pyrazole-based compounds, which have been shown to possess various biological activities.
作用機序
The mechanism of action of N-quinolin-5-yl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. N-quinolin-5-yl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide has been shown to inhibit the activity of COX-2 and LOX, which are involved in the production of inflammatory mediators such as prostaglandins and leukotrienes. N-quinolin-5-yl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide has also been found to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cancer. Furthermore, N-quinolin-5-yl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide has been shown to induce apoptosis in cancer cells by activating the caspase cascade, a series of proteases that are involved in programmed cell death.
Biochemical and physiological effects:
N-quinolin-5-yl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide has been shown to possess various biochemical and physiological effects. In vitro studies have demonstrated that N-quinolin-5-yl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide inhibits the activity of COX-2 and LOX, which are involved in the production of inflammatory mediators. N-quinolin-5-yl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide has also been found to inhibit the activation of NF-κB, which regulates the expression of genes involved in inflammation and cancer. Furthermore, N-quinolin-5-yl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide has been shown to induce apoptosis in cancer cells by activating the caspase cascade. In vivo studies have demonstrated that N-quinolin-5-yl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide has anti-inflammatory, anti-tumor, and anti-oxidant properties.
実験室実験の利点と制限
The advantages of using N-quinolin-5-yl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide in lab experiments include its relatively simple synthesis method and its potential applications in medicinal chemistry. N-quinolin-5-yl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide has been shown to possess various biological activities, making it a potential candidate for drug development. However, the limitations of using N-quinolin-5-yl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide in lab experiments include its low solubility in water and its potential toxicity. Further studies are needed to determine the optimal dosage and administration route of N-quinolin-5-yl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide.
将来の方向性
There are several future directions for the study of N-quinolin-5-yl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide. First, further studies are needed to elucidate the mechanism of action of N-quinolin-5-yl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide. Second, studies are needed to determine the optimal dosage and administration route of N-quinolin-5-yl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide. Third, studies are needed to evaluate the safety and toxicity of N-quinolin-5-yl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide in vivo. Fourth, studies are needed to investigate the potential applications of N-quinolin-5-yl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide in the treatment of various diseases, including cancer and inflammation. Fifth, studies are needed to develop novel derivatives of N-quinolin-5-yl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide with improved pharmacokinetic and pharmacodynamic properties.
合成法
The synthesis of N-quinolin-5-yl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide involves the reaction of 5-chloroquinoline-8-carbaldehyde with 1,3,5-trimethylpyrazole-4-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The resulting intermediate is then treated with N-hydroxysuccinimide (NHS) and N,N'-diisopropylethylamine (DIPEA) to obtain the final product, N-quinolin-5-yl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide. The overall yield of N-quinolin-5-yl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide is around 60%, and the purity can be increased by recrystallization.
科学的研究の応用
N-quinolin-5-yl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide has been extensively studied for its potential applications in medicinal chemistry. It has been shown to possess various biological activities, including anti-inflammatory, anti-tumor, and anti-oxidant properties. N-quinolin-5-yl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide has also been found to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the production of inflammatory mediators. Furthermore, N-quinolin-5-yl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide has been shown to induce apoptosis (programmed cell death) in cancer cells, making it a potential candidate for cancer therapy.
特性
IUPAC Name |
N-quinolin-5-yl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O/c1-11-14(12(2)21(3)20-11)10-17(22)19-16-8-4-7-15-13(16)6-5-9-18-15/h4-9H,10H2,1-3H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBLFAGFUZCTKIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)CC(=O)NC2=CC=CC3=C2C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-benzothiophen-3-yl-[(2S)-2-methylmorpholin-4-yl]methanone](/img/structure/B7505412.png)

![1,3-Dimethyl-6-[(3-methylphenoxy)methyl]pyrimidine-2,4-dione](/img/structure/B7505421.png)



![N-(2-cyanophenyl)-2-[(5-oxo-4-propyl-1H-1,2,4-triazol-3-yl)sulfanyl]propanamide](/img/structure/B7505453.png)
![1,3-Dimethyl-6-[(4-methylphenoxy)methyl]pyrimidine-2,4-dione](/img/structure/B7505460.png)

![N-[3-chloro-4-(difluoromethoxy)phenyl]cyclopropanecarboxamide](/img/structure/B7505475.png)

